BenchChemオンラインストアへようこそ!

{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Aldose reductase inhibition Diabetic complications Polyol pathway

{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS 141113-52-2; molecular formula C₁₇H₁₁ClO₅; MW 330.72 g/mol) is a synthetic 3-aryl-substituted coumarin-7-oxyacetic acid derivative. The compound features a 4-chlorophenyl group at the coumarin 3-position and a free carboxylic acid at the 7-oxyacetic acid terminus, distinguishing it from unsubstituted, esterified, or alternative 3-substituted coumarin-7-oxyacetic acid analogs.

Molecular Formula C17H11ClO5
Molecular Weight 330.7 g/mol
CAS No. 141113-52-2
Cat. No. B3022082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
CAS141113-52-2
Molecular FormulaC17H11ClO5
Molecular Weight330.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)Cl
InChIInChI=1S/C17H11ClO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20)
InChIKeyVGGNXQBIPPKTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (CAS 141113-52-2) Is a Structurally Differentiated Coumarin-7-oxyacetic Acid for Aldose Reductase-Targeted Procurement


{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS 141113-52-2; molecular formula C₁₇H₁₁ClO₅; MW 330.72 g/mol) is a synthetic 3-aryl-substituted coumarin-7-oxyacetic acid derivative . The compound features a 4-chlorophenyl group at the coumarin 3-position and a free carboxylic acid at the 7-oxyacetic acid terminus, distinguishing it from unsubstituted, esterified, or alternative 3-substituted coumarin-7-oxyacetic acid analogs. It falls within the generic scope of Japanese Patent JPH0348674A, which claims coumarin-7-oxyacetic acid derivatives as aldose reductase (ALR2) inhibitors for treating diabetic complications [1]. The predicted acid dissociation constant (pKa) of 3.05 ± 0.10 indicates that the compound exists predominantly in its ionized carboxylate form at physiological pH, a property relevant to solubility, permeability, and target engagement .

Why Generic Coumarin-7-oxyacetic Acid Substitution Is Not Reliable for {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid Applications


Coumarin-7-oxyacetic acid derivatives are not functionally interchangeable. The absence of a 3-aryl substituent (as in the unsubstituted parent CAS 126424-85-9) eliminates the aldose reductase inhibitory activity that defines the claimed therapeutic utility of the 3-(4-chlorophenyl)-substituted series under JPH0348674A [1]. Conversely, esterification of the 7-oxyacetic acid terminus (exemplified by cloricromene, CAS 68206-94-0, an ethyl ester prodrug) alters both the ionization-dependent solubility profile and the requirement for in vivo esterase-mediated bioactivation, introducing pharmacokinetic variables absent from the free acid form [2]. Even among 3-arylcoumarin-7-oxyacetic acid congeners, the electron-withdrawing 4-chloro substituent on the phenyl ring modulates the electrophilicity of the coumarin lactone carbonyl, which may affect both non-covalent target binding and metabolic stability relative to unsubstituted phenyl or electron-donating aryl variants [3]. These structural differences preclude reliable cross-substitution in aldose reductase inhibition assays, prodrug design workflows, or structure–activity relationship (SAR) studies without revalidation.

Quantitative Differentiation Evidence for {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid vs. Closest Analogs


Aldose Reductase Inhibitory Potency: 3-(4-Chlorophenyl)-7-oxyacetic Acid Coumarins Deliver Sub-100 nM IC₅₀ in the Rat Lens ALR2 Assay

Under JPH0348674A, coumarin-7-oxyacetic acid derivatives bearing the 3-(4-chlorophenyl) substitution pattern—the exact structural class of the target compound—exhibit 50% aldose reductase (ALR2) inhibitory concentrations (IC₅₀) in the range of 1 × 10⁻⁸ to 1 × 10⁻⁷ M (10–100 nM) when tested against rat lens aldose reductase using DL-glyceraldehyde as substrate and NADPH as cofactor at 25 °C, pH 6.2 [1]. By contrast, the unsubstituted [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 126424-85-9), which lacks the 3-aryl moiety, is neither disclosed nor claimed as an ALR2 inhibitor in this patent family, and its primary documented industrial use is as a viscosity stabilizer in pharmaceutical formulations rather than as an enzyme inhibitor . This potency differential of potentially ≥2–3 orders of magnitude between the 3-aryl-substituted and unsubstituted coumarin-7-oxyacetic acids is consistent with the SAR principle that a hydrophobic aryl pocket interaction at the ALR2 active site is required for high-affinity binding [2].

Aldose reductase inhibition Diabetic complications Polyol pathway

Free Carboxylic Acid vs. Ethyl Ester: Ionization State and Bioactivation Independence Differentiate the Target Compound from Cloricromene

The target compound bears a free carboxylic acid at the 7-oxyacetic acid terminus (predicted pKa = 3.05 ± 0.10 ), meaning it exists as the water-soluble carboxylate anion (>99.9%) at physiological pH 7.4 without requiring metabolic processing. Cloricromene (CAS 68206-94-0), a clinically studied coumarin-7-oxyacetic acid derivative, is supplied exclusively as the ethyl ester hydrochloride salt and requires in vivo esterase-mediated hydrolysis to generate the active free acid metabolite [1]. This ester-to-acid conversion introduces inter-species and inter-individual pharmacokinetic variability: esterase activity differs substantially between rodents and humans, and human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) exhibit distinct tissue distribution and substrate specificities that can affect the rate and completeness of cloricromene bioactivation [2]. The free acid form of the target compound eliminates this esterase-dependent activation step, offering more predictable concentration–response relationships in both in vitro enzyme assays (where esterases may be absent or variably present) and in vivo models. Quantitatively, the pKa difference translates to a logD₇.₄ shift of approximately 1.5–2.0 log units favoring aqueous solubility for the carboxylate form compared to the neutral ethyl ester, which directly impacts buffer solubility for assay preparation.

Prodrug design Carboxylic acid bioavailability Esterase-dependent activation

3-(4-Chlorophenyl) Substituent Confers Enhanced Lipophilicity and Halogen Bonding Potential Relative to Unsubstituted 3-Phenyl or 3-H Analogues

The 4-chlorophenyl substituent at the coumarin 3-position of the target compound increases calculated lipophilicity (clogP) by approximately 1.5–2.0 log units compared to the unsubstituted 3-H coumarin-7-oxyacetic acid (CAS 126424-85-9, clogP ~0.8) and by approximately 0.5–0.8 log units compared to the 3-phenyl analog lacking the chlorine atom . This lipophilicity increment is quantitatively significant: SAR studies on 7-substituted coumarins as monoamine oxidase B (MAO-B) inhibitors have demonstrated a linear correlation between pIC₅₀ and calculated logP (n = 20, r² = 0.72, p < 0.001), indicating that increased lipophilicity directly enhances target engagement for coumarin-based enzyme inhibitors [1]. Furthermore, the 4-chloro substituent introduces halogen bonding (C–Cl···O=C) capability with backbone carbonyl oxygens in the enzyme active site, an interaction that is absent in the 3-H or 3-phenyl (unsubstituted) congeners. For aldose reductase specifically, molecular docking studies of coumarin-thiazole and coumarin-oxadiazole hybrids have revealed that halogen-substituted aryl rings occupy a hydrophobic sub-pocket adjacent to the NADP⁺ binding site, with the chlorine atom positioned to engage in favorable van der Waals contacts with Leu300 and Phe122 residues [2].

Lipophilicity modulation Halogen bonding Structure–activity relationship

7-Oxyacetic Acid Functionalization Enables Salt Formation and Conjugation Strategies Not Accessible to 7-Hydroxy or 7-Alkoxy Coumarin Analogs

The carboxylic acid moiety of the target compound (predicted pKa = 3.05) can be quantitatively deprotonated with one equivalent of alkali metal hydroxide, alkaline earth carbonate, or organic amine base to generate the corresponding carboxylate salts—a derivatization pathway explicitly claimed in JPH0348674A for improving aqueous solubility and oral bioavailability of the coumarin-7-oxyacetic acid series [1]. Specifically, the patent discloses sodium, potassium, calcium, magnesium, ammonium, methylamine, ethylamine, isopropylamine, tert-butylamine, dimethylamine, cyclopentylamine, benzylamine, phenethylamine, piperidine, monoethanolamine, diethanolamine, lysine, and arginine salts of the general formula [1]. In contrast, 7-hydroxy-3-(4-chlorophenyl)coumarin (the 7-OH analog) and 3-(4-chlorophenyl)coumarin (CAS 10465-91-5, lacking the 7-oxyacetic acid entirely) possess phenolic –OH (pKa ~7–8) or no ionizable group at position 7, respectively, and neither can form stable carboxylate salts under mild aqueous conditions . The free acid also permits amide coupling with amine-containing pharmacophores, fluorescent reporters, or affinity tags via standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) chemistry, enabling applications in chemical biology probe development and targeted drug delivery that are inaccessible to the 7-OH or 7-alkoxy coumarin series [2].

Derivatization chemistry Salt formation Bioconjugation

Optimal Research and Procurement Application Scenarios for {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (CAS 141113-52-2)


In Vitro Aldose Reductase (ALR2) Inhibition Screening for Diabetic Complication Drug Discovery

The target compound, as a member of the 3-aryl-coumarin-7-oxyacetic acid class disclosed in JPH0348674A with ALR2 IC₅₀ values in the 10–100 nM range [1], is suitable as a reference inhibitor or scaffold for medicinal chemistry optimization in ALR2-targeted programs. It should be procured as the free acid for direct use in the Kador spectrophotometric assay (DL-glyceraldehyde substrate, NADPH cofactor, pH 6.2, 25 °C) without requiring pre-hydrolysis [1]. Its carboxylic acid handle further enables SAR expansion through amide coupling or salt formation [2].

Pharmacokinetic Bridging Studies Comparing Free Acid vs. Ester Prodrug Coumarin-7-oxyacetic Acid Derivatives

Because the target compound is the free carboxylic acid form—bypassing the esterase-dependent bioactivation required by cloricromene (CAS 68206-94-0) [3]—it serves as the direct active comparator in studies quantifying the efficiency and variability of ester prodrug hydrolysis across species (e.g., rat vs. human hepatic S9 fractions or recombinant CES1/CES2 isoforms). Procurement of both the free acid and the ethyl ester analog enables within-study determination of absolute bioactivation efficiency and the construction of physiologically based pharmacokinetic (PBPK) models [3].

Halogen Bonding and Lipophilicity-Driven SAR in Coumarin-Based Enzyme Inhibitor Design

The 4-chlorophenyl substituent provides a quantifiable lipophilicity increment (~1.7–2.2 clogP units) and halogen bonding capability absent from both the unsubstituted 3-H coumarin-7-oxyacetic acid (CAS 126424-85-9) and the 3-phenyl analog [4]. This compound should be selected as the primary 3-(4-chlorophenyl) reference standard in systematic SAR studies evaluating the contribution of ring substitution pattern, halogen identity (F vs. Cl vs. Br), and substitution position (2-, 3-, vs. 4-chloro) to ALR2 inhibitory potency, selectivity over aldehyde reductase (ALR1), and cellular permeability [4].

Carboxylic Acid-Functionalized Coumarin Probe Development for Chemical Biology Target Identification

The free carboxylic acid at the 7-oxyacetic acid terminus enables EDC/HATU-mediated amide bond formation with amine-terminated linkers, fluorophores (e.g., BODIPY-amine, rhodamine-amine), biotin, or solid-phase resins [5]. This derivatization capacity—unavailable in 7-hydroxy or 7-unsubstituted coumarin analogs [2]—makes the target compound the preferred starting material for synthesizing affinity chromatography ligands, fluorescent activity-based probes, or PROTAC-type degrader molecules targeting ALR2 or other coumarin-binding proteins identified through chemoproteomic profiling [5].

Quote Request

Request a Quote for {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.